molecular formula C13H15N3O2S B13006368 N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide

Cat. No.: B13006368
M. Wt: 277.34 g/mol
InChI Key: XSDNGNHYPNCLFN-UHFFFAOYSA-N
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Description

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfonamide group, and methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nitration and Reduction: The pyridine ring can be nitrated and then reduced to introduce amino groups.

    Methylation: Methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitroaniline: Shares the N-methyl and aromatic amine groups but differs in the presence of a nitro group instead of a sulfonamide group.

    N-methyl-4-(methylamino)picolinamide: Similar in having a methylamino group but differs in the overall structure and functional groups.

Uniqueness

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-14-12-8-9-15-10-13(12)19(17,18)16(2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,14,15)

InChI Key

XSDNGNHYPNCLFN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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